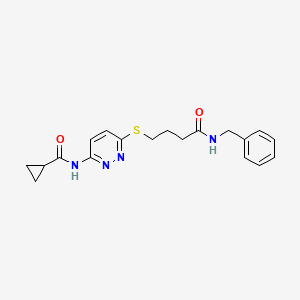

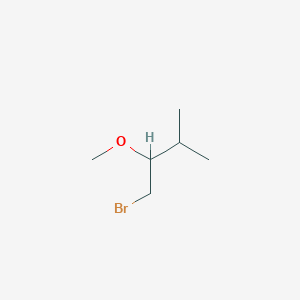

1-Bromo-2-methoxy-3-methylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-methoxy-3-methylbutane is a chemical compound with the CAS Number: 26356-01-4 . It has a molecular weight of 181.07 . The IUPAC name for this compound is 1-bromo-2-methoxy-3-methylbutane .

Molecular Structure Analysis

The molecular formula of 1-Bromo-2-methoxy-3-methylbutane is C6H13BrO . It has an average mass of 181.071 Da and a monoisotopic mass of 180.014969 Da .Physical And Chemical Properties Analysis

1-Bromo-2-methoxy-3-methylbutane is a colorless liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 165.3±13.0 °C at 760 mmHg, and a vapor pressure of 2.5±0.3 mmHg at 25°C .科学的研究の応用

Surface Chemistry

Research on the surface behavior of 1-bromobutane and isomeric butanol mixtures sheds light on the thermodynamics of surface formation. This includes measuring surface tensions and calculating corresponding deviations, which are crucial for understanding molecular interactions at interfaces (Giner et al., 2005).

Organic Synthesis

The field of organic synthesis benefits from studies on the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions, highlighting the utility of bromo compounds in constructing complex molecular architectures (Farin˜a et al., 1987).

Environmental Safety

Investigations into the fire extinguishing capabilities of bromo-compounds, such as 1-bromo-1-propane, demonstrate the potential of brominated substances in enhancing the effectiveness of fire suppression systems. These studies are critical for developing safer and more efficient firefighting methods (Zou et al., 2001).

Catalysis

The use of bromo compounds in catalysis is illustrated by research on the alkylation of isobutane with 2-butene in ionic liquid media. Such studies are vital for the chemical industry, especially in refining and petrochemical processes, by offering insights into catalytic efficiency and selectivity (Yoo et al., 2004).

Green Chemistry

The application of bromo compounds in green chemistry is underscored by their role in the synthesis of bio-based solvents, which are critical for reducing reliance on toxic and non-renewable resources (Jin et al., 2021).

Safety and Hazards

作用機序

Target of Action

1-Bromo-2-methoxy-3-methylbutane is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis . The primary targets of this compound are typically other organic molecules, where it can participate in various reactions to form new compounds .

Mode of Action

The compound operates through a mechanism known as the E2 elimination mechanism . In this process, a base attacks a β-h

特性

IUPAC Name |

1-bromo-2-methoxy-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-5(2)6(4-7)8-3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSGWYCRXCOZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methoxy-3-methylbutane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2832193.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2832196.png)

![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)

![6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide](/img/structure/B2832203.png)